REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[CH:7](=O)[CH2:8][CH3:9].O.S(=O)(=O)(O)O.[CH2:17]([NH:21][CH2:22][CH:23]([CH3:25])[CH3:24])[CH:18]([CH3:20])[CH3:19]>>[CH3:19][CH:18]([CH3:20])[CH2:17][N:21]([CH:7]=[CH:8][CH3:9])[CH2:22][CH:23]([CH3:25])[CH3:24] |f:0.1|
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
107.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NCC(C)C
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
it was stirred at 10-15° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After ice-cooling
|
Type
|
STIRRING
|
Details
|
it was stirred
|
Type
|
CUSTOM
|
Details
|
After the removal of the aqueous layer
|
Type
|
CUSTOM
|
Details
|
to the organic layer obtained
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed again
|
Type
|
ADDITION
|
Details
|
a 0.5% (w/v) aqueous sodium hydroxide solution (90 ml) was added to the organic layer at 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CN(CC(C)C)C=CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |